

An In-depth Technical Guide to the Molecular Structure and Characterization of Acenocoumarol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acenocoumarol*

Cat. No.: *B605123*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol is a potent oral anticoagulant medication belonging to the 4-hydroxycoumarin class of vitamin K antagonists.^[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.^[1] Structurally similar to warfarin, **acenocoumarol** exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors.^[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **acenocoumarol**.

Molecular Structure and Physicochemical Properties

Acenocoumarol, with the IUPAC name 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one, is a derivative of coumarin.^[1] Its structure features a central 4-hydroxycoumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto-group.^[1] This substitution creates a chiral center, and **acenocoumarol** is administered as a racemic mixture of its (R)- and (S)-enantiomers.^[3]

Key Structural and Physicochemical Data

The fundamental molecular and physical properties of **acenocoumarol** are summarized in the table below.

Property	Value
Chemical Formula	<chem>C19H15NO6</chem>
Molecular Weight	353.33 g/mol
Appearance	White to tan crystalline solid
Melting Point	196-199 °C
Solubility	Practically insoluble in water; soluble in DMSO, heptane, and xylene (≥ 17 mg/mL); sparingly soluble in ethanol and aqueous buffers. ^[4]
pKa	4.7 (Uncertain)

Spectroscopic and Chromatographic Characterization

The definitive identification and characterization of acenocoumaral rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum is not readily available in public literature, the expected ^1H and ^{13}C NMR signals can be predicted based on the molecular structure.

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the coumarin and nitrophenyl rings, typically in the range of 7.0-8.5 ppm. The protons on the aliphatic side chain would appear at higher field strengths, with the methyl protons of the acetyl group appearing as a singlet around 2.0-2.5 ppm. The methine and methylene protons on the side chain would exhibit more complex splitting patterns.

- ^{13}C NMR: The spectrum would display signals for the carbonyl carbons of the lactone and ketone groups in the downfield region (160-200 ppm). The aromatic carbons would resonate between 110-160 ppm, and the aliphatic carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the **acenocoumarol** molecule. The characteristic absorption bands are detailed in the table below.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3200–3550 (broad)	O-H	Stretching
3000-3100	Aromatic C-H	Stretching
~1715 (sharp)	C=O (ketone)	Stretching
~1650 (strong)	C=O (lactone)	Stretching
1550-1700	C=C	Stretching
1500-1600 & 1300-1370	N-O (nitro group)	Asymmetric & Symmetric Stretching
1029-1200	C-N	Stretching
Below 1500	Fingerprint Region	Complex vibrations

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of **acenocoumarol**.

- Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) is expected at an m/z of 353.[1]
- Fragmentation Pattern: Common fragmentation pathways involve the cleavage of the side chain. Key fragment ions observed in GC-MS and LC-MS/MS analyses include those at m/z

310 and 121, among others.^[1] High-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments.^[5]

Experimental Protocols

Synthesis of Acenocoumarol via Michael Addition

A common method for the synthesis of **acenocoumarol** is the Michael addition of 4-hydroxycoumarin to 4-nitrobenzalacetone.^[6]

Methodology:

- Reactant Mixture: Equimolar amounts of 4-hydroxycoumarin and 4-nitrobenzalacetone are mixed.^[6]
- Heating: The mixture is heated in an oil bath at a temperature of 135-140°C for 12-14 hours.^[6]
- Isolation: After cooling, the resulting melt is dissolved in acetone. The crude product precipitates and is collected by filtration.^[6]
- Purification: The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield crystalline **acenocoumarol**.^[4]

Characterization by HPLC-MS/MS

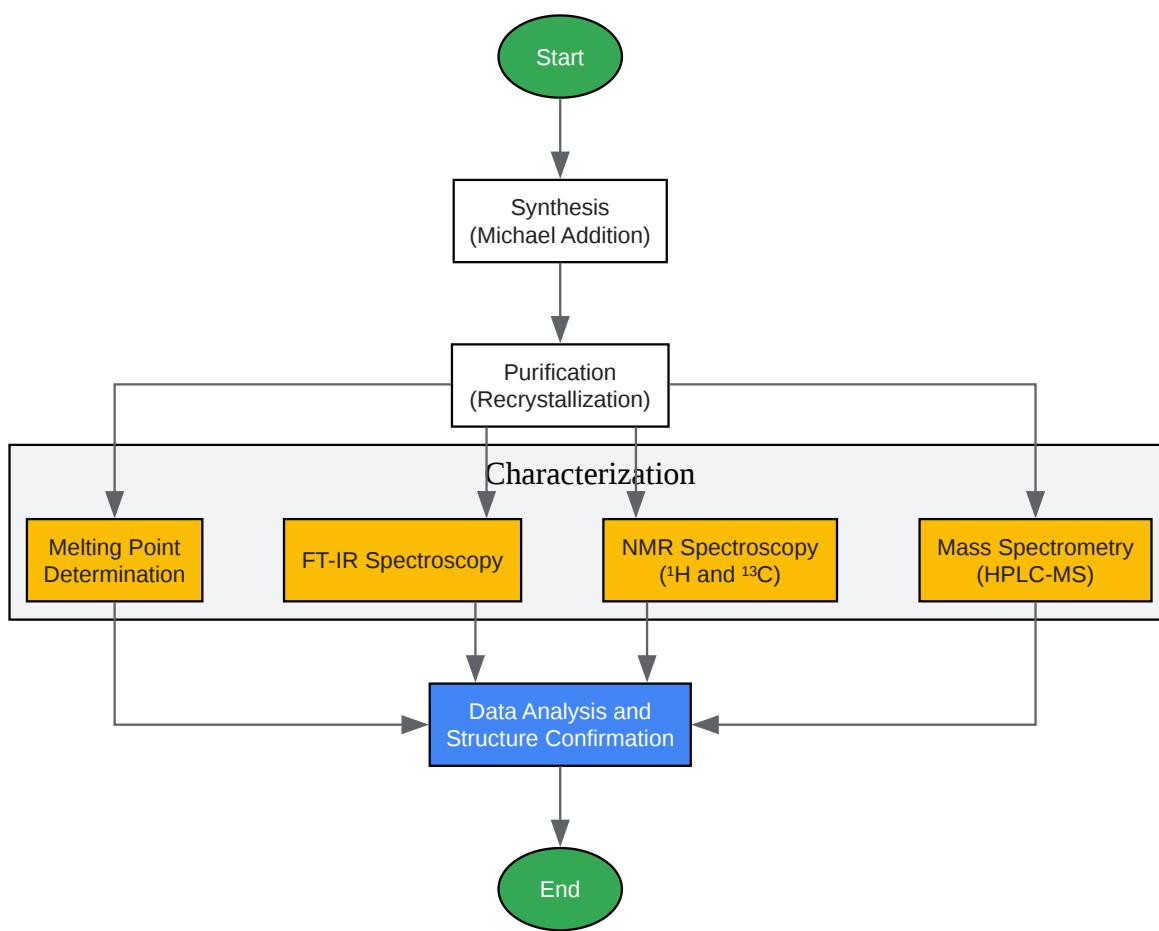
A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the separation and quantification of the R- and S-enantiomers of **acenocoumarol** in biological matrices.^[7]

Methodology:

- Sample Preparation: Plasma samples containing **acenocoumarol** are spiked with an internal standard (e.g., **acenocoumarol**-D5). The samples are acidified and subjected to solid-phase extraction (SPE) for purification and concentration.^[7]
- Chromatographic Separation: The extracted enantiomers are separated on a chiral HPLC column (e.g., Chiralpak® IB) with an appropriate mobile phase.^[8]

- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the negative ion mode. The precursor ion for **acenocoumarol** is m/z 352.1, and a characteristic product ion is m/z 265.0.[\[7\]](#)
- Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard using a calibration curve.[\[7\]](#)

Visualizations


Signaling Pathway of Acenocoumarol

The following diagram illustrates the mechanism of action of **acenocoumarol** as a vitamin K antagonist in the coagulation cascade.

Caption: Mechanism of action of **acenocoumarol** in the vitamin K cycle.

Experimental Workflow for Acenocoumarol Characterization

The diagram below outlines a typical experimental workflow for the synthesis and characterization of **acenocoumarol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **acenocoumarol** synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aditum.org [aditum.org]
- 5. benthamopen.com [benthamopen.com]
- 6. aditum.org [aditum.org]
- 7. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 8. Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Characterization of Acenocoumarol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605123#molecular-structure-and-characterization-of-acenocoumarol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com